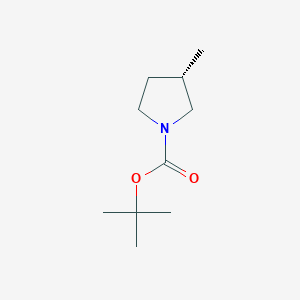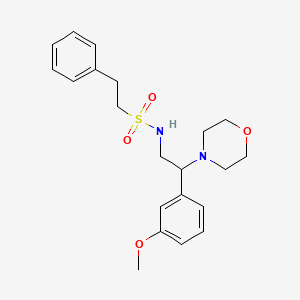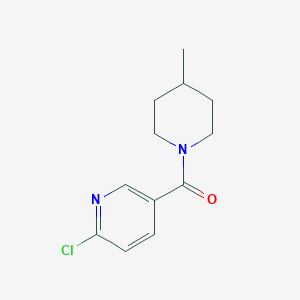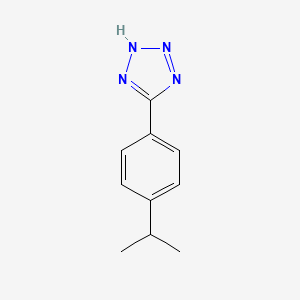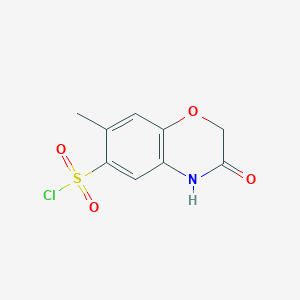![molecular formula C21H23N3O2 B2807661 5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574583-97-3](/img/structure/B2807661.png)
5-methyl-N-(4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolin-4(3H)-one, a type of quinazoline derivative, can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary greatly depending on the substituents and their positions on the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For example, 4(3H)-quinazolinones have been synthesized through the one-pot condensation of anthranilic acid, trimethyl orthoformate, and primary amines .科学的研究の応用
Platelet Activating Factor (PAF) Antagonists
Research on pyrido[2,1-b]quinazolinecarboxamide derivatives has demonstrated their potential as platelet activating factor (PAF) antagonists. These compounds have been evaluated for their ability to inhibit the binding of radiolabeled PAF to its receptor on dog platelets. Modifications to the pyridoquinazolinecarboxamides structure, such as the insertion of a methyl group, have shown an enantioselective enhancement of potency. These compounds have also been found to inhibit transient PAF-induced thrombocytopenia and decreases in blood pressure in guinea pigs, suggesting their utility as orally active PAF antagonists with potential therapeutic applications in cardiovascular diseases (Tilley et al., 1988).
Antiallergy Agents
A series of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids were prepared and evaluated as antiallergy agents. Several analogues were found to be orally active and superior to cromolyn sodium and doxantrazole in rat models of allergic bronchospasm, indicating their potential as new therapeutic agents for the treatment of allergies (Schwender et al., 1979).
Inhibition of Slow-Reacting Substance of Anaphylaxis (SRS-A)
N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have shown the ability to antagonize slow-reacting substance of anaphylaxis (SRS-A) induced contractions in guinea pig ilea and inhibit thromboxane synthase in vitro. These compounds have demonstrated oral activity against leukotriene (LTE4)-induced bronchoconstriction and skin wheal formation in animal models, suggesting their applicability in the treatment of asthma and other allergic conditions (Tilley et al., 1987).
Crystal Structure Analysis
The crystal structure of related quinazoline derivatives has been determined, providing insights into their molecular configurations and potential interactions with biological targets. This structural information is vital for understanding the mechanism of action of these compounds and for guiding the design of new derivatives with improved therapeutic efficacy (Rajnikant et al., 2000).
作用機序
将来の方向性
特性
IUPAC Name |
5-methyl-N-(4-methylphenyl)-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-6-9-16(10-7-14)22-20(25)15-8-11-17-18(13-15)23(2)19-5-3-4-12-24(19)21(17)26/h6-11,13,19H,3-5,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIWWNYULSMMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCC4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


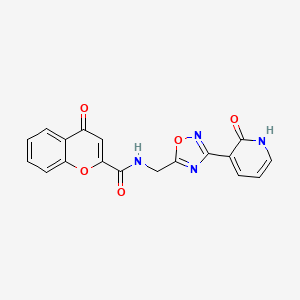
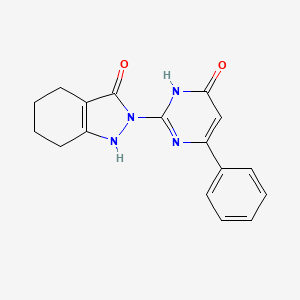
![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
